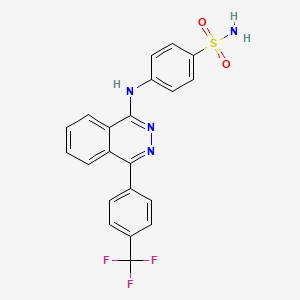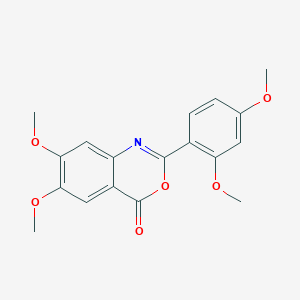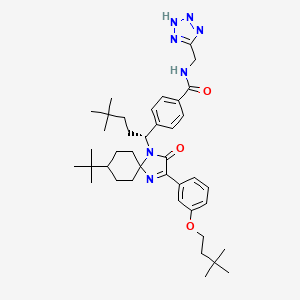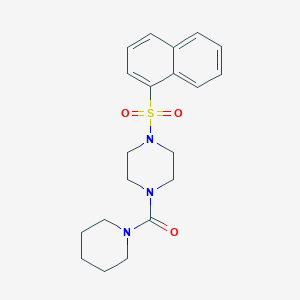
Tacrine-indole hybrid derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tacrine-indole hybrid derivative 2 is a compound that combines the structural features of tacrine and indole. Tacrine is a well-known acetylcholinesterase inhibitor, while indole is a core structure found in many biologically active compounds. The hybridization of these two moieties aims to create a compound with enhanced biological activity and reduced side effects, particularly for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tacrine-indole hybrid derivative 2 typically involves the following steps:
Formation of Tacrine Moiety: The synthesis begins with the preparation of the tacrine moiety through a series of reactions, including cyclization and functional group modifications.
Formation of Indole Moiety: The indole moiety is synthesized separately, often starting from commercially available indole or its derivatives.
Coupling Reaction: The final step involves coupling the tacrine and indole moieties through a suitable linker, such as an alkyl or aryl chain. .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the tacrine or indole moieties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can be employed to introduce different substituents on the tacrine or indole rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
Tacrine-indole hybrid derivative 2 has a wide range of scientific research applications:
Chemistry: It serves as a valuable tool for studying the structure-activity relationships of hybrid compounds and their interactions with biological targets.
Biology: The compound is used to investigate the mechanisms of neurodegenerative diseases and to develop potential therapeutic agents.
Medicine: this compound is explored for its potential to treat Alzheimer’s disease and other neurodegenerative disorders by inhibiting acetylcholinesterase and reducing amyloid-beta aggregation.
Industry: The compound can be used in the development of diagnostic tools and imaging agents for neurological conditions .
Mechanism of Action
The mechanism of action of tacrine-indole hybrid derivative 2 involves multiple pathways:
Acetylcholinesterase Inhibition: The tacrine moiety inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which helps improve cognitive function.
Amyloid-Beta Aggregation Inhibition: The indole moiety interacts with amyloid-beta peptides, preventing their aggregation and reducing the formation of amyloid plaques.
Neuroprotection: The compound exhibits antioxidant properties, protecting neurons from oxidative stress and apoptosis
Comparison with Similar Compounds
Tacrine-Benzothiazole Hybrids: These compounds also target acetylcholinesterase and amyloid-beta aggregation but may have different pharmacokinetic properties.
Tacrine-Coumarin Hybrids: These hybrids combine tacrine with coumarin, another bioactive moiety, and are explored for their multifunctional therapeutic potential.
Tacrine-Quinoline Hybrids: These compounds are designed to enhance the neuroprotective effects of tacrine by incorporating the quinoline structure
Uniqueness: Tacrine-indole hybrid derivative 2 is unique due to its dual action on acetylcholinesterase inhibition and amyloid-beta aggregation, combined with its neuroprotective properties. This makes it a promising candidate for the treatment of Alzheimer’s disease and other neurodegenerative disorders .
Properties
Molecular Formula |
C31H33N5O |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexyl]-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C31H33N5O/c37-31(28-19-24-21-11-3-6-14-25(21)36-29(24)20-34-28)33-18-10-2-1-9-17-32-30-22-12-4-7-15-26(22)35-27-16-8-5-13-23(27)30/h3-4,6-7,11-12,14-15,19-20,36H,1-2,5,8-10,13,16-18H2,(H,32,35)(H,33,37) |
InChI Key |
OLKLOVAJULLISR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC(=O)C4=NC=C5C(=C4)C6=CC=CC=C6N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-aminopyrrolidin-1-yl)-6-chloro-N-[2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]quinoline-5-carboxamide](/img/structure/B10836299.png)
![4-[4-Cyclohexylbenzyl[[2-(trifluoromethyl)benzyl(pentafluorophenylsulfonyl)amino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B10836322.png)








![Cyclohexyl(3-(naphthalen-1-ylsulfonyl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B10836359.png)



